H-D-Phe(4-CN)-OH: A Technical Guide for Researchers
H-D-Phe(4-CN)-OH: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Synthesis, and Application of H-D-Phe(4-CN)-OH (D-4-Cyanophenylalanine) for Researchers, Scientists, and Drug Development Professionals.
H-D-Phe(4-CN)-OH, also known as D-4-Cyanophenylalanine, is a non-canonical amino acid derivative of D-phenylalanine. Its unique structure, featuring a cyano group at the para position of the phenyl ring, imparts distinct chemical and physical properties that make it a valuable tool in biochemical research, peptide synthesis, and drug development. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its potential applications.
Core Properties
H-D-Phe(4-CN)-OH is a white to off-white crystalline powder. The presence of the cyano group influences its polarity and potential for molecular interactions.
Physicochemical Properties
A summary of the key physicochemical properties of H-D-Phe(4-CN)-OH is presented in Table 1. These values are compiled from various sources and computational models.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 190.2 g/mol | [1][2] |
| CAS Number | 263396-44-7 | [1] |
| Appearance | Off-white powder | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 394.1 ± 37.0 °C at 760 mmHg | |
| Flash Point | 192.1 ± 26.5 °C | |
| LogP | 0.55 | |
| Vapour Pressure | 0.0 ± 1.0 mmHg at 25°C | |
| Index of Refraction | 1.596 | |
| Storage Condition | -15°C |
Spectroscopic Properties
The cyano group of H-D-Phe(4-CN)-OH serves as a unique spectroscopic probe. Its vibrational frequency in infrared (IR) spectroscopy and its fluorescence properties are sensitive to the local microenvironment, making it a powerful tool for studying protein structure, dynamics, and interactions.[3][4][5][6]
Experimental Protocols
Asymmetric Synthesis of H-D-Phe(4-CN)-OH
Conceptual Protocol using an Engineered Phenylalanine Ammonia Lyase (PAL):
-
Enzyme Preparation: Obtain or express a mutant phenylalanine ammonia lyase (PAL) that exhibits activity towards β-substituted cinnamic acids.[8]
-
Reaction Setup: In a suitable buffer (e.g., Tris-HCl, pH 8.5), dissolve 4-cyano-cinnamic acid and a high concentration of an ammonia source (e.g., ammonium carbonate).
-
Enzymatic Reaction: Add the engineered PAL to the reaction mixture. Incubate at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by HPLC to observe the formation of H-D-Phe(4-CN)-OH.
-
Work-up and Purification: Once the reaction reaches completion, acidify the mixture to precipitate the unreacted substrate. The supernatant containing the product can be purified using ion-exchange chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
H-D-Phe(4-CN)-OH is typically incorporated into peptides using its Fmoc-protected form, Fmoc-D-Phe(4-CN)-OH. Standard Fmoc-SPPS protocols can be employed.
Protocol for Coupling Fmoc-D-Phe(4-CN)-OH:
-
Resin Preparation: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phe(4-CN)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. HOBt (3-5 equivalents) can be included to minimize racemization.[10][11][12][13][14]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is observed.
-
Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[15][16][17][18][19]
Characterization of Peptides Containing H-D-Phe(4-CN)-OH
Workflow for Peptide Characterization:
Caption: Workflow for the purification and characterization of peptides.
Biological Activity and Applications
The incorporation of D-amino acids, such as H-D-Phe(4-CN)-OH, into peptides offers several advantages in drug development.[20][21]
Enhanced Proteolytic Stability
Peptides containing D-amino acids are significantly more resistant to degradation by proteases compared to their L-amino acid counterparts.[22][23] This increased stability leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.
Modulation of Receptor Binding and Signaling
The stereochemistry of amino acids can profoundly impact peptide conformation and its interaction with biological targets. Substitution of an L-amino acid with a D-amino acid can alter the binding affinity and efficacy of a peptide for its receptor.[23][24][25][26][27][28][29] While direct studies on H-D-Phe(4-CN)-OH's effect on signaling are absent, its incorporation into bioactive peptides can modulate their signaling properties. For instance, introduction of a D-amino acid can either enhance or decrease receptor activation depending on the specific peptide and receptor system.[24]
Hypothetical Signaling Pathway Investigation Workflow:
Caption: Workflow for investigating the impact of a D-amino acid-containing peptide.
Spectroscopic Probe for Elucidating Biological Processes
The unique spectroscopic properties of the 4-cyano group make it an invaluable tool for studying protein folding, protein-protein interactions, and peptide-membrane interactions at a molecular level.[4][5][6][30][31] The changes in the IR spectrum or fluorescence emission of the cyano group can provide real-time information on conformational changes and binding events.
Safety and Handling
H-D-Phe(4-CN)-OH is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
H-D-Phe(4-CN)-OH is a versatile non-canonical amino acid with significant potential in peptide-based drug discovery and biochemical research. Its ability to enhance peptide stability and serve as a sensitive spectroscopic probe makes it a valuable addition to the toolbox of chemists and biologists. While its direct effects on cellular signaling are not yet characterized, its incorporation into bioactive peptides provides a powerful strategy to modulate their pharmacological properties and to study their mechanism of action. Further research into the synthesis and application of this and other D-amino acid derivatives will undoubtedly continue to advance the field of peptide therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. acs.org [acs.org]
- 4. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 14. merckmillipore.com [merckmillipore.com]
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- 16. agilent.com [agilent.com]
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- 18. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation and purification of antioxidant peptides from purple speckled kidney bean by macroporous adsorption resin and analysis of amino acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
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